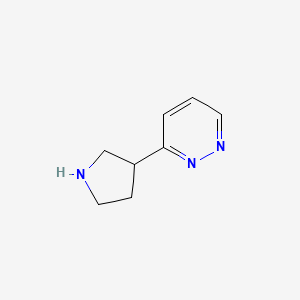
3-(3-Pyrrolidinyl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Pyrrolidinyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a pyrrolidinyl group at the third position. Pyridazine derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyridazine derivatives, including 3-(3-Pyrrolidinyl)pyridazine, often involves cyclization reactions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the pyridazine ring . For this compound, the starting materials typically include a pyridazine precursor and a pyrrolidine derivative. The reaction conditions may involve the use of Lewis acids as catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of pyridazine derivatives can involve large-scale cyclization reactions using automated reactors. The process may include steps such as purification through crystallization or chromatography to obtain high-purity this compound. The scalability of the Diels-Alder reaction makes it suitable for industrial applications .
化学反应分析
Types of Reactions: 3-(3-Pyrrolidinyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyridazine N-oxides.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
科学研究应用
3-(3-Pyrrolidinyl)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of 3-(3-Pyrrolidinyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The pyridazine ring’s ability to form hydrogen bonds and π-π stacking interactions enhances its binding affinity to biological targets .
相似化合物的比较
Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a carbonyl group at the third position.
Pyrimidine: A similar diazine compound with nitrogen atoms at positions 1 and 3
Uniqueness: 3-(3-Pyrrolidinyl)pyridazine is unique due to the presence of the pyrrolidinyl group, which enhances its pharmacological properties. The combination of the pyridazine and pyrrolidinyl moieties provides a distinct chemical profile, making it a valuable compound in drug discovery and development .
属性
分子式 |
C8H11N3 |
|---|---|
分子量 |
149.19 g/mol |
IUPAC 名称 |
3-pyrrolidin-3-ylpyridazine |
InChI |
InChI=1S/C8H11N3/c1-2-8(11-10-4-1)7-3-5-9-6-7/h1-2,4,7,9H,3,5-6H2 |
InChI 键 |
KSRWKOAMFZVBQA-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1C2=NN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride](/img/structure/B13461557.png)
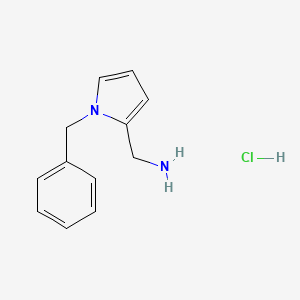
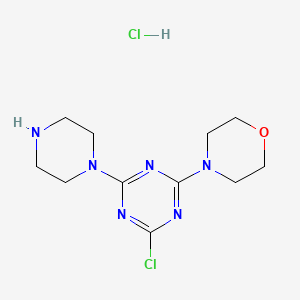
![[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13461587.png)
![2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride](/img/structure/B13461593.png)
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13461600.png)
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoicacid](/img/structure/B13461610.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid](/img/structure/B13461616.png)
![tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate](/img/structure/B13461619.png)
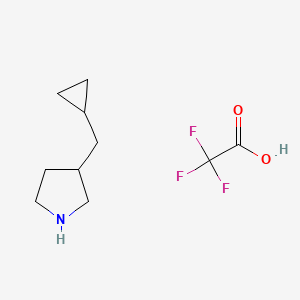
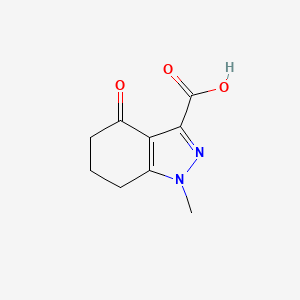
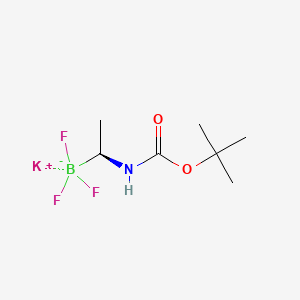
![5-Iodobenzo[d]thiazol-2-amine](/img/structure/B13461639.png)
